molecular formula C7H14N2S B589019 8-Thia-2,3-diazaspiro[4.5]decane CAS No. 149343-92-0

8-Thia-2,3-diazaspiro[4.5]decane

Cat. No.: B589019
CAS No.: 149343-92-0
M. Wt: 158.263
InChI Key: RPGAWQITACSVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Thia-2,3-diazaspiro[4.5]decane is a spirocyclic heterocyclic compound characterized by a sulfur atom (thia) at position 8 and two nitrogen atoms (diaza) at positions 2 and 3 within a spiro[4.5]decane framework. This structure combines rigidity from the spiro junction with the electronic and steric effects of heteroatoms, making it a promising scaffold in medicinal chemistry.

Properties

CAS No.

149343-92-0

Molecular Formula

C7H14N2S

Molecular Weight

158.263

IUPAC Name

8-thia-2,3-diazaspiro[4.5]decane

InChI

InChI=1S/C7H14N2S/c1-3-10-4-2-7(1)5-8-9-6-7/h8-9H,1-6H2

InChI Key

RPGAWQITACSVKL-UHFFFAOYSA-N

SMILES

C1CSCCC12CNNC2

Synonyms

8-Thia-2,3-diazaspiro[4.5]decane (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

1-Thia-4-azaspiro[4.5]decane Derivatives
  • Structure : Sulfur at position 1, nitrogen at position 3.
  • Key Features :
    • Anticancer Activity : Derivatives like compounds 14–17 (e.g., C30H35FN4O9S3) demonstrated moderate anticancer activity, with synthesis yields ranging from 65% to 75% .
    • Antiviral Activity : Methyl substituents at C-2 (R1) and bulky C-8 substituents (R) are critical for anti-coronavirus activity. Unmethylated analogues (e.g., 7e, 8c) were inactive, highlighting the importance of substituent positioning .
6-Thia-2,3-diazaspiro[4.5]deca-3,8-dien-1-one
  • Structure : Sulfur at position 6, nitrogen at positions 2 and 3, with a ketone group and substituents like dichloro-trifluoromethylphenyl.
  • Key Features :
    • The electron-withdrawing substituents (e.g., Cl, CF3) enhance stability and may influence interactions with hydrophobic enzyme pockets .
  • Comparison : The presence of a ketone and conjugated diene system in this compound introduces redox activity absent in 8-Thia-2,3-diazaspiro[4.5]decane.
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide
  • Structure : Sulfur at position 2 (as a sulfone group, SO2), nitrogen at positions 3 and 6.
  • Key Features :
    • Molecular Formula: C7H14N2O2S, Molar Mass: 190.25.
    • The sulfone group increases polarity and hydrogen-bonding capacity compared to thioether-containing analogues .
  • Comparison : The sulfone modification in this compound contrasts with the thioether in this compound, affecting solubility and metabolic stability.
3-(Carboxymethyl)-8-amino-2-oxo-1,3-diazaspiro[4.5]decane
  • Structure: Nitrogen at positions 1 and 3, with carboxymethyl and amino substituents.
  • Comparison: Functional groups like carboxymethyl and amino may enhance chelation properties, differentiating it from the simpler this compound.

Comparative Data Table

Compound Name Molecular Formula Heteroatom Positions Key Substituents Biological Activity/Applications Key Findings
This compound Not explicitly provided S-8, N-2,3 None specified Inferred medicinal potential Structural rigidity for drug design
1-Thia-4-azaspiro[4.5]decane derivatives C30H35FN4O9S3 (e.g.) S-1, N-4 Fluorophenyl, acetylated sugars Anticancer, antiviral Methylation critical for activity
6-Thia-2,3-diazaspiro[4.5]deca-3,8-dien-1-one Not provided S-6, N-2,3 Dichloro-trifluoromethylphenyl Not specified Enhanced stability via substituents
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide C7H14N2O2S S-2 (SO2), N-3,8 None Not specified High polarity due to sulfone
3-(Carboxymethyl)-8-amino-2-oxo-1,3-diazaspiro[4.5]decane Not provided N-1,3 Carboxymethyl, amino Pest control Patented for agrochemical use

Key Structural and Functional Insights

Heteroatom Positioning :

  • Sulfur and nitrogen placement influences electronic properties and steric hindrance. For example, 1-Thia-4-azaspiro derivatives prioritize C-2 and C-8 substituents for activity, whereas this compound’s nitrogen positions may favor interactions with polar targets .

Substituent Effects :

  • Bulky groups (e.g., fluorophenyl in 1-Thia-4-azaspiro compounds) enhance antiviral activity, while electron-withdrawing groups (e.g., CF3 in 6-Thia derivatives) improve stability .

Functional Group Modifications :

  • Sulfone groups (as in 2-Thia-3,8-diazaspiro dioxide) increase solubility but may reduce membrane permeability compared to thioether analogues .

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